trans-2-Methyl-cyclohexanecarbonyl chloride
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Overview
Description
trans-2-Methyl-cyclohexanecarbonyl chloride: is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group and a carbonyl chloride group are attached to the cyclohexane ring in a trans configuration. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-cyclohexanecarbonyl chloride typically involves the chlorination of trans-2-Methyl-cyclohexanecarboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Methyl-cyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to trans-2-Methyl-cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form trans-2-Methyl-cyclohexanecarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
trans-2-Methyl-cyclohexanemethanol: Formed from reduction reactions
trans-2-Methyl-cyclohexanecarboxylic acid: Formed from hydrolysis reactions
Scientific Research Applications
trans-2-Methyl-cyclohexanecarbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-Methyl-cyclohexanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- trans-2-Phenyl-1-cyclopropanecarbonyl chloride
- trans-1,2-Dimethylcyclohexane
- cis-1,3-Dimethylcyclohexane
Comparison: trans-2-Methyl-cyclohexanecarbonyl chloride is unique due to its specific trans configuration and the presence of both a methyl group and a carbonyl chloride group. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
13064-92-1 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
KGMWXVAUXAJKIV-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C(=O)Cl |
Canonical SMILES |
CC1CCCCC1C(=O)Cl |
Origin of Product |
United States |
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